molecular formula C21H17ClN2OS2 B2563474 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole CAS No. 957294-34-7

4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole

Cat. No.: B2563474
CAS No.: 957294-34-7
M. Wt: 412.95
InChI Key: RSXBPMZLFGZZBX-UHFFFAOYSA-N
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Description

The compound 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole features a pyrazole core substituted at three positions:

  • Position 1: A naphthalene-2-sulfinyl group (–SO–C₁₀H₇).
  • Positions 3 and 5: Methyl (–CH₃) groups.
  • Position 4: A 4-chlorophenylsulfanyl (–S–C₆H₄Cl) moiety.

The 4-chlorophenylthio group contributes to lipophilicity and steric bulk. The molecular formula is inferred as C₂₁H₁₇ClN₂OS₂, with a molecular weight of approximately 412.59 g/mol (calculated).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS2/c1-14-21(26-19-10-8-18(22)9-11-19)15(2)24(23-14)27(25)20-12-7-16-5-3-4-6-17(16)13-20/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBPMZLFGZZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)C2=CC3=CC=CC=C3C=C2)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the sulfanyl-substituted pyrazole. This intermediate is then reacted with naphthalene-2-sulfinyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that they exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Staphylococcus aureus (mm) Escherichia coli (mm) Pseudomonas aeruginosa (mm)
4A221811
Control302520

Table 1: Antimicrobial activity of selected pyrazole derivatives.

A study demonstrated that the compound exhibited a notable zone of inhibition against Staphylococcus aureus , suggesting its potential as an antibacterial agent.

Antifungal Activity

In vitro studies have indicated that this compound possesses antifungal properties against pathogens such as Candida albicans and Aspergillus niger . The minimum inhibitory concentrations (MIC) were significantly lower compared to control compounds, indicating strong antifungal activity.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Recent findings report IC50 values in the nanomolar range for these cell lines, suggesting a promising therapeutic application.

Case Study: Mechanisms of Action

Research has indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism contributes to its effectiveness in inhibiting tumor growth in vivo.

Molecular Modelling and Design

Molecular modelling studies have been conducted to predict the interaction of this compound with biological targets. These studies utilize computational tools to optimize the structure for enhanced activity and reduced toxicity.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

Sulfonyl vs. Sulfinyl Groups
  • : 1-[(4-Nitrophenyl)sulfonyl] analog (C₁₇H₁₄ClN₃O₄S₂, MW 423.89 g/mol) . The sulfonyl (–SO₂) group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic susceptibility compared to sulfinyl (–SO).
  • : 1-[(2,4,6-Triisopropylphenyl)sulfonyl] analog (C₂₆H₃₃ClN₂O₂S₂, MW 505.13 g/mol) .

    • Bulky triisopropyl substituents create significant steric hindrance, likely reducing intermolecular interactions and solubility in polar solvents.
  • : 1-[(4-Chlorophenyl)sulfonyl] analog (C₁₁H₁₀Cl₂N₂O₂S, MW 305.18 g/mol) .

    • Simpler substituent profile with dual chloro groups increases lipophilicity but lacks the extended aromatic system seen in the naphthalene-sulfinyl group.
Non-Sulfur Substituents
  • : 1-(Propan-2-yl) analog (C₈H₁₁BrN₂, MW 215.09 g/mol) .
    • The isopropyl group introduces minimal steric effects, favoring synthetic versatility for further modifications.

Substituent Effects on Physicochemical Properties

Compound Position 1 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Naphthalene-2-sulfinyl ~412.59 Moderate polarity, chiral center, π-stacking potential
4-Nitrophenylsulfonyl analog 4-Nitrophenylsulfonyl 423.89 High polarity, reactive nitro group
Triisopropylphenylsulfonyl analog 2,4,6-Triisopropylphenylsulfonyl 505.13 Low solubility, steric hindrance
4-Chlorophenylsulfonyl analog 4-Chlorophenylsulfonyl 305.18 High lipophilicity, compact structure

Biological Activity

The compound 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and the introduction of various functional groups. The general synthetic pathway includes:

  • Formation of the pyrazole core.
  • Introduction of the 4-chlorophenyl and naphthalene-2-sulfinyl moieties.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of pyrazoles, including our compound, exhibit significant anticancer properties. A study screening various pyrazole derivatives against glioblastoma cells revealed that compounds similar to this compound showed promising results in inhibiting tumor growth. Specifically, these compounds were found to inhibit the AKT signaling pathway, which is crucial in many cancers, including gliomas .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedEC50 (µM)Mechanism
4jGlioblastomaLow micromolarAKT2/PKBβ inhibition
4kBreast CancerModerateInduces apoptosis

Antifungal and Antitubercular Activity

The compound has also been evaluated for antifungal and antitubercular activities. A study found that certain pyrazole derivatives exhibited potent antifungal effects against strains like Candida albicans and Aspergillus niger, alongside notable activity against Mycobacterium tuberculosis H37Rv .

Table 2: Antifungal and Antitubercular Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
4jCandida albicans10 µg/mL
4jMycobacterium tuberculosis5 µg/mL

Enzyme Inhibition

The biological activity extends to enzyme inhibition, particularly in targeting kinases involved in cancer progression. The compound's structure suggests potential for selective inhibition of specific kinases, which could lead to therapeutic applications in cancer treatment .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Glioblastoma : A patient-derived glioma model treated with a pyrazole derivative demonstrated reduced tumor size and increased survival rates compared to control groups.
  • Antifungal Treatment Study : Patients with recurrent fungal infections showed significant improvement when treated with pyrazole-based antifungals.

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for achieving high yields?

The synthesis typically involves refluxing intermediates like 4-[(4-chlorophenyl)sulfanyl] pyrazole derivatives with chloranil in xylene (10 mL) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol for purification . Key considerations include:

  • Reagent stoichiometry : Maintaining a 1:1.4 molar ratio of precursor to chloranil to minimize side reactions.
  • Solvent choice : Xylene’s high boiling point (138–144°C) ensures prolonged reflux without solvent loss.
  • Purification : Recrystallization from methanol improves purity (>95%) by removing unreacted starting materials.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

  • X-ray crystallography : The SHELX program suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving bond angles (e.g., C8—C9—N1: 121.2°) and torsional conformations .
  • NMR/IR spectroscopy : 1^1H/13^13C NMR identifies substituent patterns (e.g., sulfinyl and sulfanyl groups), while IR confirms functional groups via S=O stretches (~1050 cm1^{-1}) .

Q. What are the standard protocols for post-synthetic purification of this compound?

  • Recrystallization : Dissolve the crude product in hot methanol, cool slowly to room temperature, and filter crystalline solids .
  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 ratio) for polar impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for conformational analysis?

  • Cross-validation : Compare density functional theory (DFT)-optimized geometries with X-ray data (e.g., deviations in dihedral angles >5° suggest model inaccuracies).
  • Refinement protocols : Use SHELXL’s twin refinement for high-resolution data to account for crystallographic disorder .
  • Dynamic studies : Variable-temperature crystallography or NMR to assess thermal motion effects on conformations .

Q. What strategies optimize the synthetic pathway to minimize by-products like sulfone derivatives?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., sulfoxide vs. sulfone by-products).
  • Oxidant control : Replace chloranil with milder oxidants (e.g., H2_2O2_2/acetic acid) to selectively target the sulfinyl group .
  • Temperature modulation : Lower reaction temperatures (80–90°C) reduce over-oxidation risks .

Q. How can dynamic NMR studies investigate rotational barriers of the naphthalene-2-sulfinyl group?

  • Variable-temperature 1^1H NMR : Observe coalescence of diastereotopic proton signals (e.g., ΔG‡ calculation via line-shape analysis at 300–400 MHz) .
  • NOESY experiments : Detect through-space interactions to validate restricted rotation in sulfinyl groups .

Q. What methodologies are recommended for studying this compound’s reactivity in cross-coupling reactions?

  • Catalytic screening : Test Pd(PPh3_3)4_4/Suzuki conditions with aryl boronic acids to assess sulfanyl/sulfinyl group compatibility.
  • In situ FTIR : Monitor C–S bond cleavage or formation during reactions .

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